2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate
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Overview
Description
2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate typically involves the reaction of naphthoquinone derivatives with thioamides under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiazole derivatives .
Scientific Research Applications
2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylnaphtho[1,2-D][1,3]thiazol-1-ium 4-methylbenzenesulfonate
- 2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium 4-methylbenzene-1-sulfonate
Uniqueness
2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Properties
CAS No. |
62890-74-8 |
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Molecular Formula |
C14H15NO3S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2,3-dimethylbenzo[g][1,3]benzothiazol-3-ium;methanesulfonate |
InChI |
InChI=1S/C13H12NS.CH4O3S/c1-9-14(2)12-8-7-10-5-3-4-6-11(10)13(12)15-9;1-5(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
DZQSLUAAKJKRJY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(S1)C3=CC=CC=C3C=C2)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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